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3-Mercapto-3-methyl-1-butanol - 34300-94-2

3-Mercapto-3-methyl-1-butanol

Catalog Number: EVT-299531
CAS Number: 34300-94-2
Molecular Formula: C5H12OS
Molecular Weight: 120.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Mercapto-3-methyl-1-butanol is a volatile organic compound [] found in the urine of various animals, including domestic cats [, , ] and endangered leopard cat subspecies []. It serves as a crucial scent signal for communication, playing a role in expressing physiological status and territorial ownership []. Its presence in urine is linked to the breakdown of felinine, an amino acid found in cat urine [, ].

Felinine

Compound Description: Felinine is a unique amino acid primarily found in the urine of Felidae species, including domestic cats. It serves as a precursor to several volatile sulfur-containing compounds, including 3-mercapto-3-methyl-1-butanol. Felinine itself is non-volatile and odorless. []

Relevance: Felinine is the direct precursor to 3-mercapto-3-methyl-1-butanol. It is converted to 3-mercapto-3-methyl-1-butanol through enzymatic activity, specifically involving the enzyme carboxylesterase 5A (also known as cauxin). Variations in the levels of 3-mercapto-3-methyl-1-butanol between different leopard cat subspecies may be due to differences in the activity of this enzyme. [, ]

2-Furanemethanethiol

Compound Description: 2-Furanemethanethiol is a sulfur-containing volatile organic compound contributing to the aroma profile of coffee. It is described as having a roasted coffee-like odor. []

Relevance: While not directly structurally related to 3-mercapto-3-methyl-1-butanol, 2-furanemethanethiol is discussed alongside it in the context of coffee aroma. The research suggests that thermal processing methods like retort sterilization can significantly impact the concentration of both compounds, influencing the final flavor profile of coffee drinks. []

3-(Methylthio)propanal

Compound Description: 3-(Methylthio)propanal, also known as methional, is a volatile organic compound contributing to the aroma of cooked foods, including coffee. It possesses a cooked potato-like odor. []

Relevance: Similar to 2-furanemethanethiol, 3-(Methylthio)propanal is discussed in the context of coffee aroma alongside 3-mercapto-3-methyl-1-butanol. The research highlights that different thermal sterilization processes impact the levels of both compounds, ultimately affecting the sensory characteristics of the final coffee product. []

3-Mercapto-3-methylbutyl formate

Compound Description: 3-Mercapto-3-methylbutyl formate is a sulfur-containing ester that contributes to the aroma of various foods and beverages, including coffee. Its aroma is described as fruity and sulfury. []

Relevance: This compound is structurally related to 3-mercapto-3-methyl-1-butanol, sharing a common 3-mercapto-3-methylbutyl moiety. Similar to 2-furanemethanethiol and 3-(Methylthio)propanal, its concentration in coffee is influenced by the thermal sterilization method used, demonstrating a connection in how these processes affect various aroma compounds, including those related to 3-mercapto-3-methyl-1-butanol. []

2-((Methylthio)methyl)furan

Compound Description: 2-((Methylthio)methyl)furan is a sulfur-containing heterocyclic compound that can contribute to food aromas. []

Relevance: While not directly structurally related to 3-mercapto-3-methyl-1-butanol, 2-((Methylthio)methyl)furan is mentioned as another volatile sulfur compound found in coffee. Its concentration, like that of 3-mercapto-3-methyl-1-butanol, is shown to be affected by thermal processing methods, suggesting a broader impact of these processes on the volatile sulfur compound profile in coffee. []

2-Phenylethanethiol

Compound Description: 2-Phenylethanethiol is a volatile sulfur compound known for its potent rose-like aroma. It is found naturally in various foods and beverages, contributing to their flavor profiles. []

Relevance: Although not directly related to the research on 3-mercapto-3-methyl-1-butanol in leopard cats, 2-Phenylethanethiol is studied alongside it in research exploring the impact of human saliva on odor-active compounds. Both compounds are found to be significantly degraded by salivary enzymes, highlighting the role of saliva in modulating the perception of flavor and aftertaste. []

2-Furfurylthiol

Compound Description: 2-Furfurylthiol is a volatile sulfur compound known for its potent coffee-like aroma. It is a key contributor to the characteristic aroma of roasted coffee. []

Relevance: Similar to 2-phenylethanethiol, 2-furfurylthiol is studied alongside 3-mercapto-3-methyl-1-butanol in research on the impact of human saliva on odorants. Both compounds undergo significant degradation when exposed to salivary enzymes. This highlights a commonality in how these structurally distinct sulfur compounds are metabolized in the mouth, impacting flavor perception. []

Overview

3-Mercapto-3-methyl-1-butanol is an organosulfur compound with the molecular formula C5H12OSC_5H_{12}OS. It is characterized by a strong odor often described as "catty," "brothy," or "meaty," and is notable for its presence in various biological and food systems. This compound plays a significant role in the aroma profiles of certain foods and is also found in the urine of felids, including domestic cats, where it functions as a semiochemical for scent marking .

Source and Classification

3-Mercapto-3-methyl-1-butanol belongs to the class of organic compounds known as alkylthiols, which are characterized by the presence of a thiol functional group linked to an alkyl chain. It is classified under organosulfur compounds and is recognized for its unique olfactory properties that contribute to flavor perception in food products such as coffee and Sauvignon Blanc wines .

Synthesis Analysis

Methods

The synthesis of 3-Mercapto-3-methyl-1-butanol can be accomplished through several methods, with one prominent approach involving a multi-step reaction sequence:

  1. Starting Material: Ethyl acetate is activated using lithium bis(trimethylsilyl)amide at the α-position.
  2. Formation of Intermediate: The activated ethyl acetate is coupled with acetone to yield ethyl 3-hydroxy-3-methylbutyrate.
  3. Bromination: The intermediate undergoes bromination.
  4. Thiol Formation: Treatment with thiourea followed by hydrolysis results in 3-mercapto-3-methylbutyric acid.
  5. Reduction: Finally, lithium aluminum hydride reduces this acid to form 3-Mercapto-3-methyl-1-butanol .

Technical Details

This compound is often synthesized for use as a standard in isotope dilution assays, particularly using labeled precursors such as acetone-d6 to produce deuterated forms . Additionally, MMB can be produced biologically through fermentation processes involving specific bacterial strains that release thiols during metabolic activities .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical behavior of 3-Mercapto-3-methyl-1-butanol involves various reactions typical of thiols, including oxidation and substitution reactions. In biological contexts, it interacts with salivary enzymes that can lead to its degradation, which occurs more rapidly than other volatile thiols. This enzymatic activity may influence flavor perception during food consumption.

In synthetic chemistry, MMB can participate in nucleophilic substitution reactions due to the presence of the thiol group, allowing it to form various derivatives that may be useful in flavor chemistry or as building blocks for more complex molecules .

Mechanism of Action

Process and Data

The mechanism by which 3-Mercapto-3-methyl-1-butanol exerts its effects primarily involves olfactory signaling. In felids, it serves as a semiochemical that influences mating behaviors through scent marking. The degradation process initiated by salivary enzymes suggests that MMB's role extends beyond mere odor production; it may also act in signaling pathways related to dietary intake or metabolic states .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless clear liquid
  • Melting Point: -117 °C
  • Boiling Point: Approximately 132 °C
  • Flash Point: 45 °C
  • Ignition Point: 335 °C .

Chemical Properties

As an organosulfur compound, 3-Mercapto-3-methyl-1-butanol exhibits properties typical of thiols, such as strong odors and reactivity towards oxidizing agents. Its olfactory threshold has been quantified at approximately 1500 ng/L, indicating its potency even at low concentrations.

Applications

Scientific Uses

The applications of 3-Mercapto-3-methyl-1-butanol are diverse:

  1. Flavor Chemistry: It contributes significantly to the aroma profiles of various food products, enhancing sensory experiences in beverages like coffee and wines.
  2. Biomarker Research: Its presence in biological systems can indicate specific metabolic processes or dietary intake, making it valuable for research into nutrition and health.
  3. Olfactory Studies: MMB's role in scent marking among animals provides insights into behavioral ecology and communication strategies within species .

Properties

CAS Number

34300-94-2

Product Name

3-Mercapto-3-methyl-1-butanol

IUPAC Name

3-methyl-3-sulfanylbutan-1-ol

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

InChI

InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3

InChI Key

GBCGIJAYTBMFHI-UHFFFAOYSA-N

SMILES

CC(C)(CCO)S

Solubility

soluble in water at 10 g/l at 20°C, white petrolatum at <100 g/kg at 20°C, acetone and 95% ethanol at 20°C

Canonical SMILES

CC(C)(CCO)S

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